

A Technical Guide to (2,4,5-Trimethoxyphenyl)methanol

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Compound of Interest

Compound Name: (2,4,5-Trimethoxyphenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **(2,4,5-Trimethoxyphenyl)methanol** (CAS No: 30038-31-4), a versatile chemical intermediate. It details the compound's physicochemical properties, synthesis protocols, and its role in the development of bioactive molecules.

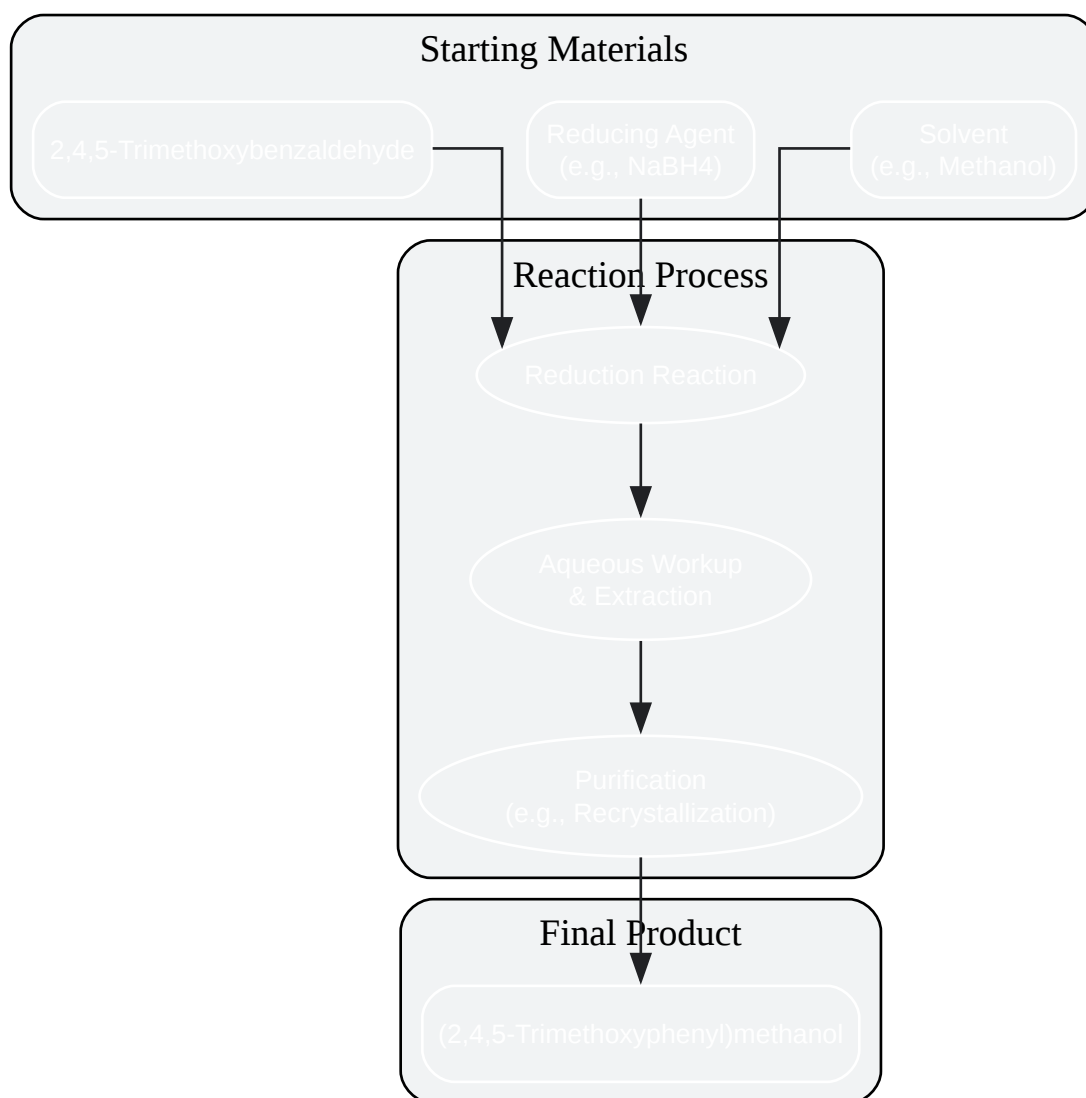
Physicochemical Properties

(2,4,5-Trimethoxyphenyl)methanol, also known as 2,4,5-Trimethoxybenzyl alcohol, is a key building block in organic synthesis. Its molecular structure and properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₄ O ₄	[1][2]
Molecular Weight	198.22 g/mol	[1][2][3]
IUPAC Name	(2,4,5-trimethoxyphenyl)methanol	[1]
CAS Number	30038-31-4	[1][2][3]
Appearance	White to light beige/cream crystalline powder	[4]
Melting Point	70-72 °C	[2]
Boiling Point	320.2 °C at 760 mmHg	[2]
Density	1.131 g/cm ³	[2]
Flash Point	147.4 °C	[2]
Solubility	Insoluble in water; Soluble in ether, dioxane; Slightly soluble in chloroform, ethyl acetate, methanol.	[4]

Synthesis of (2,4,5-Trimethoxyphenyl)methanol

The synthesis of **(2,4,5-Trimethoxyphenyl)methanol** is often achieved through the reduction of 2,4,5-Trimethoxybenzaldehyde. This common laboratory procedure provides a reliable route to the desired alcohol.



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Synthesis workflow for **(2,4,5-Trimethoxyphenyl)methanol**.

Experimental Protocol: Reduction of 2,4,5-Trimethoxybenzaldehyde

This protocol outlines a general procedure for the synthesis of **(2,4,5-Trimethoxyphenyl)methanol** via the reduction of its corresponding aldehyde.

Materials:

- 2,4,5-Trimethoxybenzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol
- Deionized water
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2,4,5-Trimethoxybenzaldehyde in methanol. The solution is stirred at room temperature.
- **Reduction:** The reaction mixture is cooled in an ice bath. Sodium borohydride is added portion-wise to the solution, maintaining a low temperature. The reaction is monitored for completion using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, the methanol is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.
- **Extraction:** The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated using a rotary evaporator to yield the crude product.

- Purification: The crude **(2,4,5-Trimethoxyphenyl)methanol** can be further purified by recrystallization or column chromatography to obtain a high-purity product.

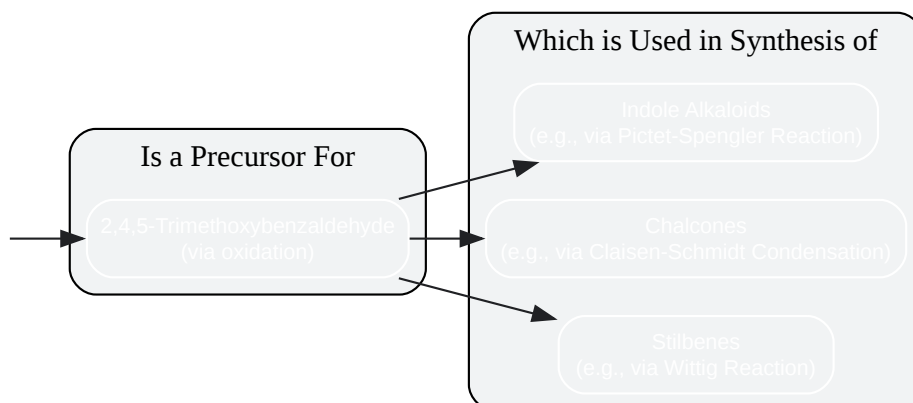
Applications in Drug Discovery and Development

(2,4,5-Trimethoxyphenyl)methanol and its precursor, 2,4,5-trimethoxybenzaldehyde, are valuable intermediates in the synthesis of various bioactive compounds. The unique substitution pattern of the trimethoxybenzene core is instrumental in constructing complex molecular architectures with diverse pharmacological activities.

These compounds serve as key building blocks for:

- Anticancer Agents: The trimethoxyphenyl moiety is found in several natural products and synthetic analogues that exhibit antimitotic activity by inhibiting tubulin polymerization.[4][5]
- Anti-inflammatory Compounds: Derivatives have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors.[4]
- Antiviral Agents: This chemical scaffold has been utilized in the synthesis of inhibitors for viral enzymes such as HIV Reverse Transcriptase (HIV-RT).[4]
- Antifungal Compounds: Certain derivatives have demonstrated inhibitory activity against pathogens like *Candida albicans*. [4]

The logical relationship of its application in synthesizing other key compounds is illustrated below.



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Role as a precursor in organic synthesis.

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